molecular formula C23H27N3O5S B15156330 3-(2-Oxo-2-(4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

3-(2-Oxo-2-(4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B15156330
M. Wt: 457.5 g/mol
InChI Key: OPUKICURLDFSFP-UHFFFAOYSA-N
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Description

3-(2-Oxo-2-(4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound with a unique structure that combines a benzo[d]oxazole core with a piperazine ring and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-(4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps. One common route starts with the preparation of the benzo[d]oxazole core, followed by the introduction of the piperazine ring and the sulfonyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-2-(4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-Oxo-2-(4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2-(4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Oxo-2-(4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is unique due to its combination of a benzo[d]oxazole core with a piperazine ring and a sulfonyl group, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C23H27N3O5S

Molecular Weight

457.5 g/mol

IUPAC Name

3-[2-oxo-2-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]ethyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C23H27N3O5S/c1-15-13-16(2)18(4)22(17(15)3)32(29,30)25-11-9-24(10-12-25)21(27)14-26-19-7-5-6-8-20(19)31-23(26)28/h5-8,13H,9-12,14H2,1-4H3

InChI Key

OPUKICURLDFSFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O)C)C

Origin of Product

United States

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